molecular formula C20H29NO4S B2747302 N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide CAS No. 445473-51-8

N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2747302
CAS No.: 445473-51-8
M. Wt: 379.52
InChI Key: FCNGGRNEUJAUMM-UHFFFAOYSA-N
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Description

N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by two distinct structural motifs:

  • Adamantyl moiety: The 1-adamantyl group, a rigid, bulky bicyclic hydrocarbon, is linked via an ethyl chain to the sulfonamide nitrogen. Adamantyl groups are known to enhance lipophilicity and metabolic stability, often influencing receptor-binding affinity in bioactive compounds .
  • 3,4-Dimethoxybenzenesulfonamide core: The sulfonamide group is attached to a benzene ring substituted with methoxy groups at positions 3 and 3. Methoxy groups can modulate electronic properties and solubility, while sulfonamides are pharmacologically versatile, exhibiting antimicrobial, antiviral, and enzyme-inhibitory activities .

Though specific data on this compound’s synthesis or applications are absent in the provided evidence, its structural features align with compounds studied for neurological, antimicrobial, and antiviral applications .

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S/c1-24-18-4-3-17(10-19(18)25-2)26(22,23)21-6-5-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNGGRNEUJAUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through the alkylation of adamantane derivatives.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The benzenesulfonamide moiety can interact with active sites of enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved would depend on the specific application and target .

Comparison with Similar Compounds

Adamantyl-Containing Compounds

Adamantyl derivatives are widely explored for their bioactivity. Key comparisons include:

Compound Name Core Structure Key Substituents Synthesis Yield Pharmacological Notes Reference
N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine (7a) Quinoline Adamantyloxyethyl, chloro 77% Antimalarial/antiviral potential
N-(1-Adamantylmethyl)-7-chloroquinolin-4-amine (7b) Quinoline Adamantylmethyl, chloro 92% High yield, crystalline form
N-[1-Adamantyl(phenyl)methyl]-7-chloroquinolin-4-amine (7d) Quinoline Adamantyl-phenylmethyl, chloro 50% Complex synthesis
Target Compound Benzenesulfonamide Adamantylethyl, 3,4-dimethoxy N/A Hypothesized antimicrobial/antiviral activity

Key Observations :

  • Adamantyl-containing quinolines show moderate-to-high synthetic yields (50–92%) using Pd-based catalysts , whereas sulfonamides like N-cyclobutyl derivatives achieve yields up to 98% under optimized conditions .

Sulfonamide Derivatives with Methoxy Groups

Sulfonamides with methoxy substituents are noted for diverse bioactivity:

Compound Name Core Structure Key Substituents Synthesis Yield Pharmacological Notes Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide Benzenesulfonamide 3,4-Dimethoxyphenethyl, methyl N/A Antimicrobial properties
N-Cyclobutyl-N-((2,2-dimethyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide (7d) Benzenesulfonamide Cyclobutyl, pyrano-pyridin-methyl 98% Antiviral scaffold
Target Compound Benzenesulfonamide Adamantylethyl, 3,4-dimethoxy N/A Potential dual antiviral/neurological activity

Key Observations :

  • The target compound’s adamantylethyl group introduces greater rigidity and lipophilicity compared to flexible phenethyl or cyclobutyl groups in analogues .
  • Methoxy positioning (3,4 vs. 4-methoxy) influences electronic density; 3,4-dimethoxybenzenesulfonamides may enhance binding to enzymes like acetylcholinesterase or viral proteases .

Pharmacological Potential

  • Neurological Applications: Adamantyl derivatives (e.g., 5F-AKB48) are linked to cannabinoid receptor modulation , while isoquinoline sulfonamides show opioid receptor affinity . The target compound’s adamantyl-sulfonamide hybrid structure may combine these traits.
  • Antiviral Activity : Sulfonamides like 7d and 7e inhibit viral replication , suggesting the target compound could be repurposed for antiviral screening.
  • Antimicrobial Properties : Sulfonamides with 3,4-dimethoxy groups exhibit broad-spectrum activity , a trait likely retained in the target compound.

Biological Activity

N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide is a synthetic compound that incorporates an adamantane moiety linked to a benzenesulfonamide structure. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry. The adamantane structure is known for its rigidity and bulkiness, which can influence the compound's pharmacological properties.

The synthesis of this compound typically involves the reaction of 1-adamantanol with a sulfonyl chloride derivative under basic conditions. Common reagents include pyridine or triethylamine as bases, and solvents such as dichloromethane or toluene are often employed. The reaction pathway generally leads to the formation of a sulfonate ester intermediate, which is then treated with an appropriate amine to yield the final product.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The adamantane moiety may affect biological membranes, potentially altering their fluidity and function. Additionally, the sulfonamide group can interact with various enzymes or receptors, modulating their activity. The exact mechanisms depend on the specific biological context and application.

Antimicrobial and Antiviral Properties

Research has indicated that compounds bearing adamantane structures exhibit antimicrobial and antiviral properties. For instance, derivatives of adamantane have been explored for their efficacy against various pathogens, including viruses and bacteria. Studies have shown that these compounds can inhibit viral replication and bacterial growth through various mechanisms, including interference with viral entry into host cells and disruption of bacterial cell wall synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of adamantane-based compounds. For example, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines in vitro. These compounds often act by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-7 (breast cancer)10Induction of apoptosis
Study 2A549 (lung cancer)15Inhibition of Akt signaling
Study 3HeLa (cervical cancer)8Disruption of cell cycle

Case Studies

  • Antiviral Activity : A study investigated the antiviral properties of adamantane derivatives against influenza viruses. The results indicated that these compounds could inhibit viral replication by interfering with the virus's ability to enter host cells.
  • Anticancer Efficacy : In a preclinical trial, this compound was tested against several cancer cell lines. The compound exhibited potent cytotoxicity with IC50 values ranging from 8 to 15 µM across different lines, suggesting its potential as a therapeutic agent in oncology.
  • Mechanistic Insights : Further mechanistic studies revealed that this compound could inhibit the phosphorylation of Akt proteins, which are critical in regulating cell survival and proliferation pathways in cancer cells.

Q & A

Basic: What are the key synthetic methodologies for preparing N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide?

The synthesis typically involves coupling 3,4-dimethoxybenzenesulfonyl chloride with 2-(1-adamantyl)ethylamine under controlled conditions. Key steps include:

  • Sulfonamide Formation : React the sulfonyl chloride with the adamantyl-containing amine in anhydrous dichloromethane or THF at 0–5°C to minimize side reactions.
  • Inert Atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates, as noted in analogous sulfonamide syntheses .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity. Adamantyl groups may require extended reaction times due to steric hindrance .

Basic: How is the molecular structure of this compound characterized?

Structural elucidation combines:

  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the adamantyl-sulfonamide moiety. Monoclinic crystal systems (e.g., P2₁/c) are common for similar sulfonamides .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methoxy (δ 3.8–4.0 ppm) and adamantyl proton environments (δ 1.6–2.1 ppm). 1^1H-15^15N HMBC confirms sulfonamide connectivity .

Advanced: How does this compound interact with biological targets like TRIM24?

In crystallographic studies, analogous sulfonamides bind to TRIM24’s PHD-bromodomain via:

  • Hydrogen Bonding : Sulfonyl oxygen atoms interact with conserved residues (e.g., Asn1527).
  • Hydrophobic Packing : The adamantyl group occupies a hydrophobic pocket, enhancing binding affinity.
  • Structure-Activity Relationship (SAR) : Modifying methoxy or adamantyl substituents alters inhibitory potency. For example, bulkier adamantyl derivatives reduce solubility but increase target selectivity .

Advanced: How can researchers resolve contradictions in crystallographic refinement data?

Discrepancies in electron density maps or thermal parameters require:

  • Multi-Scan Corrections : Use tools like SADABS (Bruker) to address absorption artifacts.
  • Twinning Analysis : SHELXL’s TWIN command detects and models twinned crystals, common in adamantyl-containing structures.
  • Validation Tools : Check R-factor convergence (<5% difference between R₁ and wR₂) and ADP (atomic displacement parameter) consistency .

Basic: What is the proposed mechanism of action for this sulfonamide?

Like other sulfonamides, it may inhibit bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis. The adamantyl group enhances membrane permeability, as seen in lipophilicity studies (LogP ≈ 3.5) .

Advanced: How do substituent modifications impact physicochemical properties?

  • Adamantyl Group : Increases LogP by ~1.5 units but reduces aqueous solubility (e.g., <10 µg/mL).
  • Methoxy Positions : Ortho-substitution (3,4-dimethoxy) improves hydrogen bonding vs. para-substituted analogs.
  • Sulfonamide Linker : Replacing the ethyl spacer with propyl decreases steric strain, enhancing conformational flexibility .

Advanced: What computational methods predict binding modes with enzymes?

  • Docking Simulations : AutoDock Vina or Schrödinger Glide model interactions with DHPS or TRIM24.
  • MD Simulations : GROMACS or AMBER assess stability of sulfonamide-enzyme complexes over 100-ns trajectories.
  • Free Energy Calculations : MM-PBSA quantifies binding affinities, correlating with experimental IC₅₀ values .

Basic: Which analytical methods ensure purity and identity?

  • HPLC : C18 column (acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm).
  • Mass Spectrometry : ESI-MS confirms [M+H]⁺ (expected m/z ~448.5).
  • Elemental Analysis : Carbon/nitrogen ratios validate stoichiometry (±0.3% tolerance) .

Advanced: How to optimize reaction yields in adamantyl-functionalized sulfonamides?

  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling (yield ↑15–20%).
  • Microwave Assistance : Reduces reaction time from 24h to 2h at 80°C.
  • Workup Strategies : Liquid-liquid extraction (ethyl acetate/water) minimizes adamantyl byproduct retention .

Advanced: What strategies address low solubility in biological assays?

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance dissolution.
  • Prodrug Design : Esterify methoxy groups to improve bioavailability, with in vivo hydrolysis releasing the active form.
  • Nanoformulation : Liposomal encapsulation increases aqueous dispersion and target delivery .

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